

A Technical Guide to the Spectroscopic Data of Methyl 1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 1H-indazole-3-carboxylate**, a key building block in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **methyl 1H-indazole-3-carboxylate**. The data has been compiled from various sources and, where experimental data for the title compound is unavailable, predictions based on closely related analogs, such as ethyl 1H-indazole-3-carboxylate, are provided and clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Methyl 1H-indazole-3-carboxylate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
~13.9	br s	-	N-H	DMSO-d ₆
8.15	d	8.1	H-4	DMSO-d ₆
7.85	d	8.5	H-7	DMSO-d ₆
7.48	t	7.7	H-6	DMSO-d ₆
7.33	t	7.5	H-5	DMSO-d ₆
3.95	s	-	-OCH ₃	DMSO-d ₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Methyl 1H-indazole-3-carboxylate***

Chemical Shift (δ) ppm	Assignment
~163	C=O
~141	C-7a
~135	C-3
~127	C-6
~123	C-5
~122	C-4
~121	C-3a
~111	C-7
~52	-OCH ₃

*Predicted based on data from ethyl 1H-indazole-3-carboxylate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Methyl 1H-indazole-3-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3100	Strong, Broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1620, ~1480	Medium	C=C Stretch (Aromatic Ring)
~1240	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Methyl 1H-indazole-3-carboxylate**

m/z	Predicted Fragment Ion
176	[M] ⁺⁻
145	[M - OCH ₃] ⁺
117	[M - COOCH ₃] ⁺
90	[C ₆ H ₄ N] ⁺

Experimental Protocols

Synthesis of Methyl 1H-indazole-3-carboxylate

A common route for the synthesis of **methyl 1H-indazole-3-carboxylate** involves the esterification of 1H-indazole-3-carboxylic acid.

Materials:

- 1H-indazole-3-carboxylic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel

Procedure:

- To a stirred solution of 1H-indazole-3-carboxylic acid in anhydrous methanol in a round-bottom flask, slowly add thionyl chloride or a few drops of concentrated sulfuric acid at 0 °C.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **methyl 1H-indazole-3-carboxylate**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

- Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The spectrum can be obtained using a neat solid sample on a diamond attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
- Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

- Instrument: Mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC).
- Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

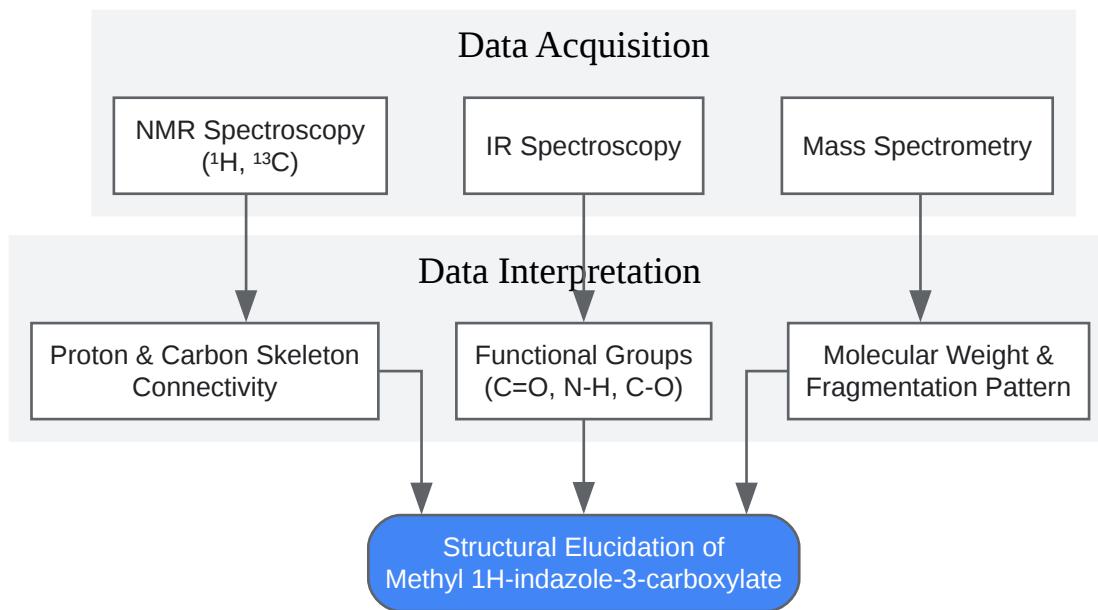
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **methyl 1H-indazole-3-carboxylate** and the logical relationship between the different spectroscopic techniques for structural elucidation.



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Synthesis Workflow

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Spectroscopic Analysis Workflow

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